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Compound of Interest

Compound Name: Tanomastat

Cat. No.: B1684673

This technical support center provides researchers, scientists, and drug development
professionals with a comprehensive overview of why Tanomastat (BAY 12-9566), a broad-
spectrum matrix metalloproteinase inhibitor (MMPI), failed in several cancer clinical trials. The
information is presented in a question-and-answer format, addressing specific issues and
providing detailed data and methodologies from the key clinical trials.

Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the failure of
Tanomastat in cancer clinical trials?

Al: The primary reasons for the failure of Tanomastat in cancer clinical trials were a lack of
significant clinical efficacy and the occurrence of dose-limiting toxicities, particularly
musculoskeletal adverse events.[1][2][3] Across Phase Il trials in advanced ovarian,
pancreatic, and small cell lung cancer, Tanomastat did not demonstrate a survival benefit
compared to placebo or standard chemotherapy.[2][3][4]

Q2: Did the underlying scientific rationale for using a
broad-spectrum MMPI like Tanomastat prove to be
flawed?

A2: Yes, the initial hypothesis that broadly inhibiting matrix metalloproteinases (MMPs) would
effectively halt cancer progression was overly simplistic. Subsequent research revealed that
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while some MMPs are pro-tumorigenic, others have anti-tumorigenic functions. Therefore, non-
selective inhibition by drugs like Tanomastat could have inadvertently blocked these protective
MMPs, potentially counteracting any therapeutic benefit.

Q3: In which specific cancer types did Tanomastat fail in
late-stage clinical trials?

A3: Tanomastat development was halted following negative results from Phase Il clinical trials
in three main cancer types:

e Advanced Ovarian Cancer[2]
¢ Advanced Pancreatic Cancer[3]

e Small Cell Lung Cancer[2]

Troubleshooting Guide: Understanding
Tanomastat's Clinical Trial Outcomes

This section provides a detailed breakdown of the key clinical trials, including quantitative data,
experimental protocols, and the signaling pathways Tanomastat was designed to target.

Issue 1: Lack of Efficacy in Advanced Ovarian Cancer

A Phase lll randomized, double-blind, placebo-controlled trial investigated Tanomastat as
maintenance therapy in patients with advanced ovarian cancer who had responded to initial
chemotherapy. The trial was terminated prematurely due to negative outcomes in other
Tanomastat trials.[2]
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Tanomastat (BAY

Parameter Placebo p-value
12-9566)
Number of Patients 122 121 N/A
Median Progression-
) 10.4 months 9.2 months 0.67
Free Survival (PFS)
Median Overall
13.9 months 11.9 months 0.53

Survival (OS)

Table 1: Efficacy outcomes of the Phase Ill Tanomastat trial in advanced ovarian cancer.[2]

Patient Population: Patients with Stage Il or IV ovarian carcinoma with a complete or partial
response after 6-9 cycles of platinum/paclitaxel-based chemotherapy.

Treatment Regimen:
o Experimental Arm: Tanomastat 800 mg administered orally, twice daily.

o Control Arm: Placebo administered orally, twice daily.

Primary Endpoint: Progression-Free Survival (PFS).

Secondary Endpoints: Overall Survival (OS), quality of life, and toxicity.[2]

Issue 2: Inferiority to Standard of Care in Advanced
Pancreatic Cancer

A Phase Il randomized trial compared the efficacy and safety of Tanomastat with gemcitabine
in patients with advanced pancreatic adenocarcinoma. The study was terminated early after an
interim analysis showed Tanomastat was significantly inferior to gemcitabine.[3]
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Tanomastat (BAY

Parameter Gemcitabine p-value
12-9566)
Number of Patients 138 139 N/A
Median Progression-
) 1.68 months 3.5 months <0.001
Free Survival (PFS)
Median Overall
3.74 months 6.59 months <0.001

Survival (OS)

Table 2: Efficacy outcomes of the Phase Ill Tanomastat trial in advanced pancreatic cancer.[3]

o Patient Population: Patients with advanced or metastatic pancreatic adenocarcinoma who
had not received prior chemotherapy.

o Treatment Regimen:

o Experimental Arm: Tanomastat 800 mg administered orally, twice daily.

o Control Arm: Gemcitabine 1,000 mg/m? administered intravenously on a weekly schedule.
¢ Primary Endpoint: Overall Survival (OS).

e Secondary Endpoints: Progression-Free Survival (PFS), tumor response, quality of life, and
clinical benefit.[3]

Issue 3: Failure in Small Cell Lung Cancer and Common
Adverse Events

A Phase lll trial of Tanomastat in small cell lung cancer (SCLC) was also terminated due to a
lack of efficacy. While specific quantitative data from this trial are not readily available in
published literature, it was one of the key negative outcomes that led to the discontinuation of
Tanomastat's development.[2] Across the clinical trial program, a consistent pattern of adverse
events was observed.
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Grade 1-2 Incidence Grade 3-4 Incidence
Adverse Event . . . .

(Ovarian Cancer Trial) (Ovarian Cancer Trial)
Nausea 26%
Fatigue 24%
Diarrhea 14%
Rash 12%
Thrombocytopenia - 3%
Anemia - 5%

o Frequently reported across A significant dose-limiting

Musculoskeletal Toxicity ) o

MMPI trials toxicity

Table 3: Common adverse events reported in the Tanomastat advanced ovarian cancer trial
and general musculoskeletal toxicity noted for MMPIs.[2]

Visualizations: Signaling Pathways and

Experimental Workflow
Targeted Signaling Pathway: Matrix Metalloproteinase
(MMP) Activity in Cancer

Tanomastat is a broad-spectrum inhibitor of several MMPs, including MMP-2, -3, -9, and -13.
These enzymes play a crucial role in the degradation of the extracellular matrix (ECM), a key
process in tumor invasion, metastasis, and angiogenesis.
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General Workflow of Tanomastat Phase Il Clinical Trials
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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